REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as close as possible to 100%
|
Type
|
CUSTOM
|
Details
|
The 1,3-propanediol may be separated from the water as well
|
Type
|
DISTILLATION
|
Details
|
contained in the product stream by distillation after the hydrogenation
|
Type
|
CUSTOM
|
Details
|
However, this distillative separation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1OCCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as close as possible to 100%
|
Type
|
CUSTOM
|
Details
|
The 1,3-propanediol may be separated from the water as well
|
Type
|
DISTILLATION
|
Details
|
contained in the product stream by distillation after the hydrogenation
|
Type
|
CUSTOM
|
Details
|
However, this distillative separation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1OCCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as close as possible to 100%
|
Type
|
CUSTOM
|
Details
|
The 1,3-propanediol may be separated from the water as well
|
Type
|
DISTILLATION
|
Details
|
contained in the product stream by distillation after the hydrogenation
|
Type
|
CUSTOM
|
Details
|
However, this distillative separation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1OCCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as close as possible to 100%
|
Type
|
CUSTOM
|
Details
|
The 1,3-propanediol may be separated from the water as well
|
Type
|
DISTILLATION
|
Details
|
contained in the product stream by distillation after the hydrogenation
|
Type
|
CUSTOM
|
Details
|
However, this distillative separation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1OCCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |